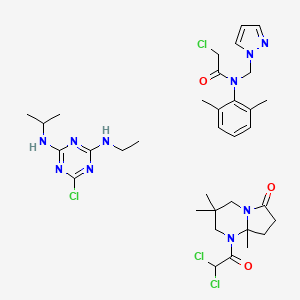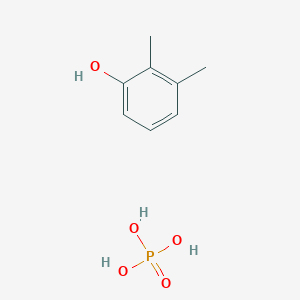
1,3-Bis(propoxymethyl)-2,3-dihydro-1H-imidazol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(propoxymethyl)-2,3-dihydro-1H-imidazol-1-ium chloride is a compound belonging to the class of imidazolium-based ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(propoxymethyl)-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1,3-dihydro-2H-imidazole with propoxymethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow reactors also reduces the production time and cost, making the process more efficient and economically viable.
化学反応の分析
Types of Reactions
1,3-Bis(propoxymethyl)-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding imidazolium oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of substituted imidazolium compounds with different functional groups.
科学的研究の応用
1,3-Bis(propoxymethyl)-2,3-dihydro-1H-imidazol-1-ium chloride has found applications in various scientific research fields:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ability to dissolve a wide range of substances and its high thermal stability.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials, due to its unique physicochemical properties.
作用機序
The mechanism of action of 1,3-Bis(propoxymethyl)-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with various molecular targets. In biological systems, the compound can interact with cell membranes, proteins, and nucleic acids, leading to changes in their structure and function. The exact pathways involved in these interactions are still under investigation, but it is believed that the compound can disrupt cellular processes by altering the stability and function of key biomolecules.
類似化合物との比較
Similar Compounds
- 1,3-Bis(carboxymethyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(octyloxycarbonylmethyl)imidazolium chloride
Uniqueness
1,3-Bis(propoxymethyl)-2,3-dihydro-1H-imidazol-1-ium chloride stands out due to its unique combination of properties, such as high thermal stability, low volatility, and the ability to dissolve a wide range of substances. These properties make it particularly useful in applications where other similar compounds may not be as effective. Additionally, its potential antimicrobial properties and ability to interact with biological molecules further enhance its versatility and applicability in various fields.
特性
CAS番号 |
126049-85-2 |
|---|---|
分子式 |
C11H23ClN2O2 |
分子量 |
250.76 g/mol |
IUPAC名 |
1,3-bis(propoxymethyl)-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-3-7-14-10-12-5-6-13(9-12)11-15-8-4-2;/h5-6H,3-4,7-11H2,1-2H3;1H |
InChIキー |
SKAHWBNMNWVCDF-UHFFFAOYSA-N |
正規SMILES |
CCCOC[NH+]1CN(C=C1)COCCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonic acid, [[2-(6-amino-8-bromo-9H-purin-9-yl)ethoxy]methyl]-](/img/structure/B14298980.png)
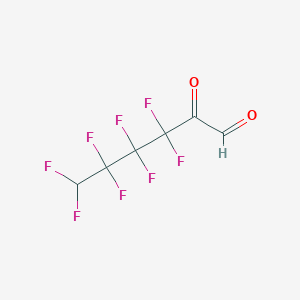

![1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B14298989.png)
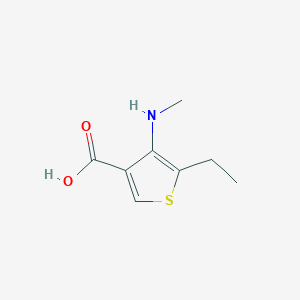
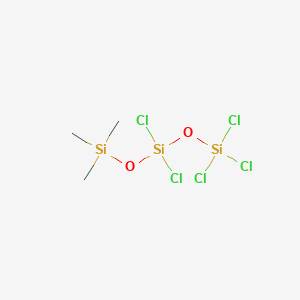

![6-Methoxy-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B14298999.png)
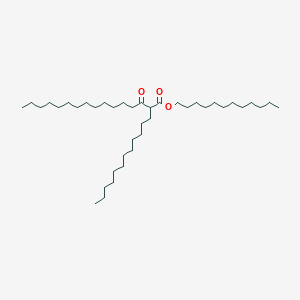
![1,3-Diphenyl-1,8a-dihydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14299013.png)
